1,2,3,4,5,6-Hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene
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Overview
Description
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene are chlorinated aromatic compounds. 1,2,3,4,5-pentachloro-6-nitrobenzene is a nitro-substituted derivative of pentachlorobenzene, with the molecular formula C6Cl5NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexachlorobenzene can be synthesized by the chlorination of benzene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures and involves multiple steps of chlorination .
1,2,3,4,5-pentachloro-6-nitrobenzene can be synthesized by nitration of 1,2,3,4,5-pentachlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of 1,2,3,4,5,6-hexachlorobenzene involves large-scale chlorination processes, often using continuous flow reactors to maintain consistent reaction conditions and high yields . The production of 1,2,3,4,5-pentachloro-6-nitrobenzene follows similar principles, with careful control of reaction parameters to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene undergo various chemical reactions, including:
Substitution Reactions: Both compounds can undergo nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in 1,2,3,4,5-pentachloro-6-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products:
Scientific Research Applications
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene have various applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene involves their interaction with biological molecules and pathways:
Comparison with Similar Compounds
1,2,3,4,5,6-Hexachlorobenzene and 1,2,3,4,5-pentachloro-6-nitrobenzene can be compared with other chlorinated aromatic compounds:
Properties
Molecular Formula |
C12Cl11NO2 |
---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachlorobenzene;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl6.C6Cl5NO2/c7-1-2(8)4(10)6(12)5(11)3(1)9;7-1-2(8)4(10)6(12(13)14)5(11)3(1)9 |
InChI Key |
DMVYFLWWJIGQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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